2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine
CAS No.: 1035818-96-2
Cat. No.: VC3354444
Molecular Formula: C12H9BrN4
Molecular Weight: 289.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1035818-96-2 |
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Molecular Formula | C12H9BrN4 |
Molecular Weight | 289.13 g/mol |
IUPAC Name | 2-(5-bromopyridin-3-yl)-3H-benzimidazol-5-amine |
Standard InChI | InChI=1S/C12H9BrN4/c13-8-3-7(5-15-6-8)12-16-10-2-1-9(14)4-11(10)17-12/h1-6H,14H2,(H,16,17) |
Standard InChI Key | JTOYHRZXGMEUQV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1N)NC(=N2)C3=CC(=CN=C3)Br |
Canonical SMILES | C1=CC2=C(C=C1N)NC(=N2)C3=CC(=CN=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine is identified by the CAS registry number 1035818-96-2 and is classified as a heterocyclic aromatic compound. The structure consists of a benzodiazole core with an amine group at the 6-position and a 5-bromopyridin-3-yl substituent at the 2-position. The IUPAC name for this compound is 2-(5-bromopyridin-3-yl)-3H-benzimidazol-5-amine, indicating its structural organization as a benzimidazole derivative . The compound's molecular structure integrates multiple nitrogen atoms in its heterocyclic framework, contributing to its potential functionality in various chemical and biological contexts.
Structural Identifiers
The compound can be identified through various chemical descriptors that provide precise information about its molecular structure:
Identifier Type | Value |
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CAS Number | 1035818-96-2 |
IUPAC Name | 2-(5-bromopyridin-3-yl)-3H-benzimidazol-5-amine |
Molecular Formula | C12H9BrN4 |
Standard InChI | InChI=1S/C12H9BrN4/c13-8-3-7(5-15-6-8)12-16-10-2-1-9(14)4-11(10)17-12/h1-6H,14H2,(H,16,17) |
Standard InChIKey | JTOYHRZXGMEUQV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1N)NC(=N2)C3=CC(=CN=C3)Br |
PubChem CID | 28979520 |
European Community (EC) Number | 110-604-7 |
The compound has several synonyms in the scientific literature, including 2-(5-BROMO-PYRIDIN-3-YL)-3H-BENZOIMIDAZOL-5-YLAMINE and 2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-6-amine . These alternative names reflect different naming conventions but refer to the same chemical entity.
Physical and Chemical Properties
2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine possesses distinct physical and chemical properties that influence its behavior in various chemical environments and biological systems. Understanding these properties is crucial for researchers exploring its potential applications.
Physical Properties
The compound exists as a solid at room temperature with specific physicochemical characteristics:
Property | Value | Method |
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Molecular Weight | 289.13 g/mol | Computed based on atomic weights |
Exact Mass | 288.00106 Da | Mass spectrometry calculation |
XLogP3-AA | 2.1 | Computational prediction |
Hydrogen Bond Donor Count | 2 | Structure-based calculation |
Hydrogen Bond Acceptor Count | 3 | Structure-based calculation |
Rotatable Bond Count | 1 | Structure-based calculation |
The XLogP3-AA value of 2.1 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is significant for understanding the compound's potential interaction with biological membranes and protein binding sites. The presence of two hydrogen bond donors and three acceptors provides the compound with capabilities for forming hydrogen bonds with biological targets, potentially influencing its biological activity .
Chemical Reactivity
The chemical reactivity of 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine is influenced by its functional groups and heterocyclic structure. The amine group at the 6-position can participate in various chemical transformations, including nucleophilic substitution reactions and amide bond formation. The bromine substituent on the pyridine ring provides a site for potential cross-coupling reactions, such as Suzuki and Sonogashira couplings, making it valuable in synthetic chemistry applications.
The benzimidazole core contributes to the compound's stability through its aromatic character while also providing sites for potential hydrogen bonding and coordination with metal ions. These structural features collectively influence the compound's chemical behavior and reactivity patterns in various chemical environments.
Applications in Research
2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine has specific applications in research settings, primarily as a chemical tool for investigating biological processes and as a potential lead compound in medicinal chemistry.
Biological Studies
The compound is used in biological studies for its potential therapeutic effects, particularly in cancer and infectious diseases research. Its structural features, including the heterocyclic core and amine functionality, make it a candidate for exploring protein-ligand interactions and developing structure-activity relationships.
As a research tool, the compound may serve as a probe for investigating specific cellular pathways or as a precursor for developing more complex molecules with enhanced biological activities. The presence of the bromine atom provides a site for potential radioisotope labeling, which could enable tracking of the compound in biological systems during pharmacokinetic and biodistribution studies.
Medicinal Chemistry Applications
In medicinal chemistry, compounds with structural similarities to 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine have shown various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological targets and mechanisms of action for this compound would require detailed investigation through in vitro and potentially in vivo studies.
The compound's structural features suggest potential interactions with specific enzymes or receptors, which might be exploited for therapeutic purposes. For instance, related benzimidazole derivatives have demonstrated activities against kinases, G-protein coupled receptors, and various enzymes involved in disease processes.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine is essential for rationalizing its biological effects and guiding the development of structurally related compounds with enhanced properties.
Key Structural Features
Several structural elements of the compound may contribute to its potential biological activities:
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The benzimidazole core serves as a privileged structure in medicinal chemistry, capable of interacting with multiple biological targets through hydrogen bonding and π-stacking interactions.
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The amino group at the 6-position can form hydrogen bonds with protein residues and may influence the compound's water solubility and cell permeability.
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The bromopyridine moiety introduces an electron-withdrawing group that can affect the electron distribution across the molecular structure, potentially influencing binding affinities to biological targets.
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The positioning of nitrogen atoms within the heterocyclic system creates specific electronic properties that may determine selectivity for different biological targets.
Comparative analysis with structurally related compounds, such as 1H-Benzimidazol-6-amine, 2-(3-pyridinyl)- (CAS: 1571-99-9), which lacks the bromine substituent, could provide insights into the role of the bromine atom in the compound's biological activity and physicochemical properties .
Analytical Methods and Characterization
Proper characterization of 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine is crucial for ensuring its identity, purity, and quality in research applications. Various analytical techniques can be employed for this purpose.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the compound's structure and purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the compound's structure by revealing the chemical environment of hydrogen and carbon atoms. The aromatic region would show characteristic patterns for the benzodiazole and pyridine rings.
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Mass Spectrometry: Provides the molecular weight and fragmentation pattern, confirming the molecular formula. The exact mass determined by high-resolution mass spectrometry is 288.00106 Da, which aligns with the calculated value based on the molecular formula C12H9BrN4 .
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Infrared (IR) Spectroscopy: Can identify functional groups, including the amine (N-H stretching), aromatic C=C, and C=N bonds that are characteristic of the compound's structure.
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UV-Visible Spectroscopy: Provides information about electronic transitions and can be used to establish the compound's identity and purity based on its characteristic absorption pattern.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine:
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High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation of the compound from potential impurities.
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Thin-Layer Chromatography (TLC): Provides a rapid method for monitoring reactions during synthesis and assessing purity.
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Gas Chromatography-Mass Spectrometry (GC-MS): May be applicable if the compound exhibits sufficient volatility or after derivatization.
These analytical methods collectively provide a comprehensive characterization of the compound, ensuring its suitability for research applications.
Comparison with Structurally Related Compounds
Comparing 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine with structurally related compounds provides insights into the influence of specific structural elements on physical, chemical, and potentially biological properties.
Structural Analogues
Two notable structural analogues can be compared with the target compound:
Property | 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine | 1H-Benzimidazol-6-amine, 2-(3-pyridinyl)- | 5-Bromo-1H-benzo[d]imidazol-2-amine |
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CAS Number | 1035818-96-2 | 1571-99-9 | 791595-74-9 |
Molecular Formula | C12H9BrN4 | C12H10N4 | C7H6BrN3 |
Molecular Weight | 289.13 g/mol | 210.23 g/mol | 212.05 g/mol |
Structure | Bromopyridyl group at 2-position, amine at 6-position | Pyridyl group at 2-position, amine at 6-position | Bromine at 5-position, amine at 2-position |
The structural differences between these compounds would likely result in different physicochemical properties and biological activities. The presence or absence of the bromine atom and the positioning of functional groups can significantly affect factors such as lipophilicity, binding affinity to biological targets, and metabolic stability .
Structure-Property Relationships
The bromine substituent in 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine increases its molecular weight and likely enhances its lipophilicity compared to the non-brominated analogue (1H-Benzimidazol-6-amine, 2-(3-pyridinyl)-). This could affect its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.
The positioning of the amine group and the bromopyridyl substituent creates a specific electronic distribution and three-dimensional shape that would influence the compound's interaction with biological macromolecules, potentially affecting its target selectivity and binding affinity.
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